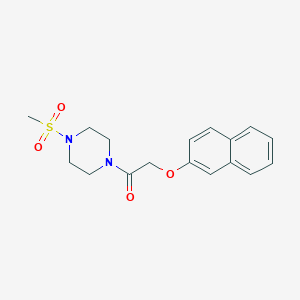
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone, also known as CPP, is a synthetic compound that has been studied for its potential use in scientific research. CPP is a derivative of piperazine and has been shown to have various biochemical and physiological effects, making it a valuable tool in the field of neuroscience.
Mechanism of Action
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor activation. This results in a decrease in NMDA receptor activity and subsequent downstream effects on neuronal signaling.
Biochemical and Physiological Effects:
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and the induction of apoptosis in certain cell types. In addition, (4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone has been shown to have analgesic effects in animal models, suggesting its potential use in pain management.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone in lab experiments is its selectivity for the NMDA receptor, allowing for specific modulation of this receptor without affecting other neurotransmitter systems. However, a limitation of using (4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone is its potential toxicity at high doses, which must be carefully monitored in experimental settings.
Future Directions
There are several potential future directions for research involving (4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone. One area of interest is the development of more selective NMDA receptor antagonists based on the structure of (4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone. In addition, further studies are needed to fully understand the biochemical and physiological effects of (4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone and its potential use in the treatment of neurological disorders. Finally, the development of novel drug delivery systems for (4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone could improve its efficacy and reduce potential toxicity in clinical settings.
Synthesis Methods
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone can be synthesized through a multistep process involving the reaction of piperazine with 2-methoxybenzoyl chloride. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone has been extensively studied for its potential use as a tool in neuroscience research. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. (4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone has also been used to study the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease and schizophrenia.
properties
Product Name |
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-11-7-6-10-17(18)19(22)21-14-12-20(13-15-21)16-8-4-2-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3 |
InChI Key |
DITFFHYXMRPEJC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCCCCC3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)

![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
